molecular formula C16H32O3 B163448 2-Hydroxyhexadecanoic acid CAS No. 764-67-0

2-Hydroxyhexadecanoic acid

Cat. No.: B163448
CAS No.: 764-67-0
M. Wt: 272.42 g/mol
InChI Key: JGHSBPIZNUXPLA-UHFFFAOYSA-N
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Description

It is a white to yellow solid that is insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is known for its stability and low toxicity, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2-hydroxyhexadecanoic acid involves the reaction of hexadecanol with an acid catalyst, such as sulfuric acid, to form 2-hexadecanone through dehydration. This ketone compound is then reduced to this compound using hydrogen gas and a platinum catalyst .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Formation of 2-ketohexadecanoic acid or hexadecanedioic acid.

    Reduction: Formation of hexadecanol.

    Substitution: Formation of 2-chlorohexadecanoic acid or 2-bromohexadecanoic acid.

Scientific Research Applications

2-Hydroxyhexadecanoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Hydroxyhexadecanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer unique chemical reactivity and biological activity compared to other hydroxyl fatty acids.

Properties

IUPAC Name

2-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSBPIZNUXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-67-0, 2398-34-7
Record name 2-Hydroxyhexadecanoic acid
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Record name 2-Hydroxyhexadecanoic acid
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Record name 3-Hydroxypalmitic acid
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Record name 2-Hydroxyhexadecanoic acid
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Record name 2-hydroxypalmitic acid
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Record name 2-HYDROXYPALMITIC ACID
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Synthesis routes and methods

Procedure details

2-Bromohexadecanoic acid (m.p. 51.5°-52.5° C) prepared from palmitic acid of high purity according to the method of Schwenk, E. and Papa, D; J. Am. Chem. Soc., 70 (1948) 3626, was treated with a solution of potassium hydroxide in 95 % methanol in an oil bath at 90° C at which 2-hydroxyhexadecanoic acid (m.p. 86.1°-86.3° C after recrystallization from ethanol and then from dichloromethane) was formed. Methyl 2-methoxyhexadecanoate (m.p. 28.6°-30.6° C) was obtained from 2-hydroxydecanoic acid by esterification and etherification with diazomethane using borone trifluoride as catalyst for the esterification whereafter it was reduced with lithium aluminum hydride to the formation of 2-methoxyhexadecanol-1 (m.p. 34.3°-34.9° C) which was purified by chromatography on silicic acid, 2-methoxyhexadecyl p-toluenesulphonate (m.p. 38°-39° C) was prepared by treating 2-methoxyhexadecanol with p-toluenesulphonylchloride in pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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